![molecular formula C17H20N8O3 B2403922 furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone CAS No. 1334372-18-7](/img/structure/B2403922.png)
furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone: is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines[_{{{CITATION{{{1{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d ...{{{CITATION{{{_1{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d ....
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,5-d]pyrimidine core[_{{{CITATION{{{1{Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d ...](https://europepmc.org/article/MED/27771599). One common approach is the cyclization of a hydrazone derivative with a suitable oxidizing agent[{{{CITATION{{{1{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{_1{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle hazardous chemicals safely[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d .... The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_1{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: : It has been evaluated for its antiproliferative activity against various cancer cell lines[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d ....
Biology: : Its interaction with biological targets can provide insights into cellular processes and pathways.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within cells. These interactions can modulate signaling pathways and cellular functions, leading to its biological effects.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of the furan-2-yl group and the morpholino moiety. Similar compounds include other triazolo[4,5-d]pyrimidines and related heterocyclic compounds, which may have different biological activities and applications.
List of Similar Compounds
Triazolo[4,5-d]pyrimidines
Furan derivatives
Morpholino compounds
Propiedades
IUPAC Name |
furan-2-yl-[4-(7-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O3/c26-16(12-2-1-9-28-12)24-3-5-25(6-4-24)17-18-14-13(20-22-21-14)15(19-17)23-7-10-27-11-8-23/h1-2,9H,3-8,10-11H2,(H,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRAGOQZNUMKFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=NNN=C3C(=N2)N4CCOCC4)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2403841.png)

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)
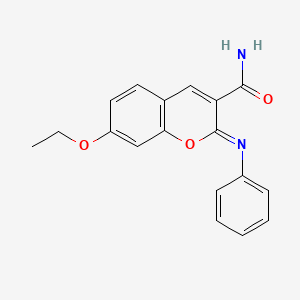
![N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2403849.png)
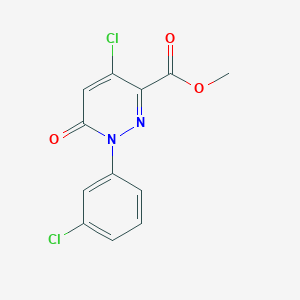
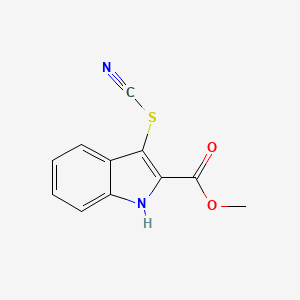
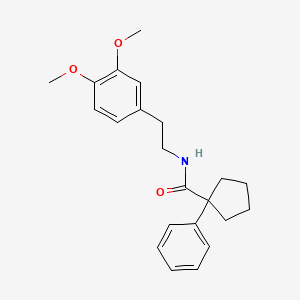
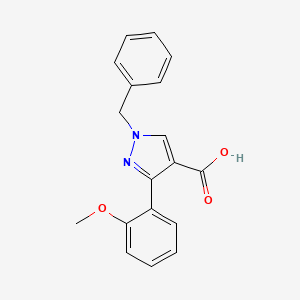
![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2403856.png)
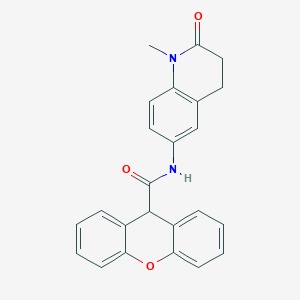
![2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2403859.png)
![tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2403860.png)
